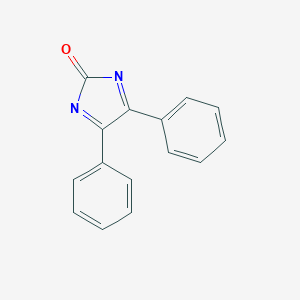

4,5-Diphenyl-2H-imidazol-2-one

Descripción

4,5-Diphenyl-2H-imidazol-2-one is a heterocyclic compound featuring a central imidazol-2-one ring substituted with phenyl groups at the 4- and 5-positions. A key synthetic route involves the decomposition of imidazole 3-oxide complexes under acidic conditions, yielding this compound in 53% yield . Derivatives with similar substitution patterns often exhibit variations in stability; for example, complexes with methyl groups at C(4) failed to form the desired imidazol-2-one, highlighting the sensitivity of the synthesis to substituent effects .

Propiedades

Número CAS |

18054-62-1 |

|---|---|

Fórmula molecular |

C15H10N2O |

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

4,5-diphenylimidazol-2-one |

InChI |

InChI=1S/C15H10N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H |

Clave InChI |

OTLLZASEKLGFMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3 |

Otros números CAS |

18054-62-1 |

Sinónimos |

4,5-diphenyl-2H-imidazol-2-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Sulfur-Containing Analogs

4,5-Diphenyl-2-imidazolethiol (CAS 2349-58-8)

- Structure : Replaces the 2-oxo group with a thione (C=S) moiety.

- Properties : The thione group enhances sulfur-mediated interactions (e.g., metal coordination) and alters hydrogen-bonding capacity compared to the oxygen analog.

- Applications : Used in coordination chemistry and as a ligand in catalytic systems. Commercial availability (95% purity) underscores its utility .

Key Differences :

- Reactivity : Thione derivatives are more nucleophilic due to sulfur’s lower electronegativity.

- Stability : Thiols are prone to oxidation, whereas the 2-one analog is more stable under oxidative conditions.

Hydroxyl-Substituted Derivatives

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Features a phenol group at the 2-position.

- Properties: The hydroxyl group enables strong hydrogen bonding, improving solubility in polar solvents. This compound exhibits nonlinear optical (NLO) properties, as demonstrated via Z-scan techniques and quantum mechanical calculations .

- Applications: Potential use in optoelectronic materials due to its NLO activity.

Comparison :

- Solubility: The phenol derivative is more water-soluble than 4,5-diphenyl-2H-imidazol-2-one.

- Electronic Effects : The electron-donating hydroxyl group shifts the electronic profile, enhancing charge-transfer capabilities.

Amine-Substituted Analogs

4,5-Diphenyl-1H-imidazol-2-amine

Key Differences :

Halogenated Derivatives

4,5-Diiodo-2-phenyl-1H-imidazole

- Structure : Iodine atoms at the 4- and 5-positions, with a phenyl group at C(2).

- Properties : Heavy halogen atoms increase molecular weight and enhance crystallinity. Forms zigzag chains via N–H⋯N hydrogen bonds .

- Applications : Useful in X-ray crystallography due to high electron density from iodine.

Comparison :

- Thermal Stability : Higher decomposition temperature due to stronger C–I bonds.

Aromatic Substituent Variations

2,4,5-Triphenyl-1H-imidazole

Comparison :

- Optical Properties : The triphenyl derivative’s luminescence contrasts with the 2-one analog’s NLO activity.

- Synthetic Complexity : Introducing a third phenyl group requires stringent stoichiometric control.

Métodos De Preparación

Reaction Conditions and Procedure

-

Reactants : Benzoin (1.0 equiv), urea (1.2 equiv), ammonium acetate (1.5 equiv), and paraformaldehyde (1.0 equiv).

-

Solvent : Glacial acetic acid.

-

Temperature : Reflux at 120°C for 6–8 hours.

-

Workup : The mixture is cooled, poured into ice-cold water, and neutralized with aqueous sodium bicarbonate. The precipitate is filtered and recrystallized from ethanol.

Key Findings

-

Mechanism : The reaction proceeds via initial formation of an imine intermediate, followed by cyclization and dehydration to yield the 2H-imidazol-2-one scaffold.

-

Purity : The product is typically >95% pure, as confirmed by HPLC.

Nickel-Catalyzed Cyclization of Amido-Nitriles

A catalytic method utilizing nickel complexes enables efficient synthesis of 4,5-diphenyl-2H-imidazol-2-one from amido-nitrile precursors.

Reaction Conditions and Procedure

-

Catalyst : Nickel(II) chloride (5 mol%).

-

Reactants : 4,5-Diphenyl-2-cyanoimidazole (1.0 equiv), water (2.0 equiv).

-

Solvent : Methanol.

-

Temperature : 80°C for 12 hours under nitrogen atmosphere.

Key Findings

-

Yield : 78–85%.

-

Mechanism : The nickel catalyst facilitates proto-demetallation and tautomerization, followed by dehydrative cyclization to form the imidazolone.

-

Advantages : This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Oxidative Transformation of 4,5-Diphenyl-1H-Imidazole-2-Thiol

A two-step protocol involves the synthesis of 4,5-diphenyl-1H-imidazole-2-thiol followed by oxidation to the corresponding 2-one.

Step 1: Synthesis of 4,5-Diphenyl-1H-Imidazole-2-Thiol

Step 2: Oxidation to 2H-Imidazol-2-One

Key Findings

-

Limitations : Over-oxidation can occur, necessitating precise control of reaction time and temperature.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and reproducibility.

Optimized Parameters

-

Catalyst : Heterogeneous nickel on silica (10 wt%).

-

Residence Time : 30 minutes.

-

Temperature : 100°C.

-

Pressure : 10 bar.

-

Yield : 82–88%.

Advantages

-

Scalability : Achieves kilogram-scale production with consistent quality.

-

Cost-Effectiveness : Reduced catalyst loading and solvent recycling lower operational costs.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Catalyst | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | Acidic, reflux | None | Moderate |

| Nickel-Catalyzed | 78–85 | Mild, aerobic | Ni(II) | High |

| Oxidative Transformation | 60–68 | Oxidative, moderate temp | None | Low |

| Industrial Flow Process | 82–88 | High-pressure flow | Ni/SiO₂ | Commercial |

Critical Evaluation

-

Cyclocondensation : Ideal for laboratory-scale synthesis but limited by corrosive acidic conditions.

-

Nickel-Catalyzed : Balances yield and mild conditions, though catalyst cost may be prohibitive for large batches.

-

Oxidative Route : Suitable for small-scale modifications but suffers from moderate yields.

-

Industrial Method : Optimal for bulk production but requires specialized equipment.

Q & A

Q. What are the optimized synthetic routes for 4,5-Diphenyl-2H-imidazol-2-one, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclocondensation of amidines and ketones under base-promoted conditions. For example, a base-mediated reaction using sodium metabisulfite in DMF at 120°C under nitrogen achieves moderate yields (~60–86%) depending on substituents . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Prolonged heating (18–24 hours) improves cyclization efficiency.

- Substituent effects : Electron-withdrawing groups on phenyl rings reduce steric hindrance, increasing yields. A representative yield table is provided below:

| Entry | Substituent R1/R2 | Yield (%) |

|---|---|---|

| 1 | C₂H₅/CH₃ | 68 |

| 2 | Ph/CH₃ | 85 |

| 3 | Ph/Ph | 86 |

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR spectroscopy : The carbonyl stretch (C=O) appears at ~1674 cm⁻¹, and N-H vibrations are observed at ~3200–2950 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at δ 7.32–8.35 ppm (multiplet), while the imidazole NH proton appears as a broad singlet at δ 12.88 ppm .

- ¹³C NMR : The carbonyl carbon is typically at ~160 ppm, with aromatic carbons between 120–140 ppm .

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

- Data collection : Use Bruker SMART APEX CCD diffractometers with multi-scan absorption corrections .

- Structure refinement : SHELXL (for small-molecule refinement) and OLEX2 (for workflow integration) are standard. SHELXL handles high-resolution data and twinning .

- Visualization : WinGX and ORTEP for Windows generate anisotropic displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can computational methods (DFT, Z-scan) predict and validate the nonlinear optical (NLO) properties of this compound?

- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate hyperpolarizability (β). The π-conjugated imidazole core enhances NLO responses .

- Experimental validation : Z-scan techniques measure third-order nonlinear susceptibility (χ³). For example, a Z-scan setup with a 532 nm laser quantifies self-focusing/defocusing behavior .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

- Data validation : Cross-check melting points (e.g., lit. 286–290°C vs. observed 321–323°C ) and unit cell parameters (e.g., monoclinic P2₁/n with a = 7.5006 Å ).

- Statistical tools : Use R-factor metrics (e.g., R₁ < 0.05) in SHELXL to assess refinement quality. Discrepancies may arise from solvent inclusion or polymorphism .

Q. How can substituent engineering modulate the electronic properties of this compound derivatives?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Lower HOMO-LUMO gaps, enhancing charge-transfer transitions.

- Electron-donating groups (e.g., -OCH₃): Increase π-electron density, shifting absorption maxima bathochromically.

- Example : 4-Fluorophenyl substituents improve thermal stability (Tₘ > 300°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.